N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S/c1-3-34-22-11-6-19(7-12-22)27-30-26(18-4-9-21(33-2)10-5-18)28(31-27)37-17-25(32)29-20-8-13-23-24(16-20)36-15-14-35-23/h4-13,16H,3,14-15,17H2,1-2H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRROESTVAGKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, molecular interactions, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxin moiety and an imidazole ring. Its molecular formula is C27H25N3O4S, with a molecular weight of approximately 465.57 g/mol. The structure is shown below:
| Component | Description |
|---|---|
| Molecular Formula | C27H25N3O4S |
| Molecular Weight | 465.57 g/mol |
| InChIKey | YCTJJHAQDLQNRF-UHFFFAOYSA-N |
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes associated with various diseases:
- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. In vitro assays demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent for cognitive disorders .
- Alpha-Glucosidase Inhibition : Another area of investigation is the inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition may help in managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound exhibits strong interactions with target proteins involved in metabolic and neurodegenerative pathways.
- Binding Affinity : The docking results suggest that the compound binds effectively to AChE and alpha-glucosidase, with favorable binding energies indicating a high likelihood of inhibitory activity .
Study 1: Synthesis and Screening
A study conducted by researchers synthesized N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) derivatives and screened them against AChE and alpha-glucosidase. The results indicated that several derivatives, including the target compound, exhibited promising inhibitory effects .
Study 2: Therapeutic Implications
In another study focusing on the therapeutic implications of such compounds, it was found that their dual inhibition properties could provide a synergistic effect in treating both T2DM and Alzheimer's disease. The researchers suggested further clinical investigations to explore these potential benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs:
Functional Group and Scaffold Comparison
- Imidazole vs. Imidazolidine Derivatives: The target compound’s 1H-imidazole core differs from imidazolidine derivatives (e.g., 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide in ). This may influence solubility or target binding .
Substituent Effects :
The 4-ethoxyphenyl and 4-methoxyphenyl groups on the imidazole ring introduce steric bulk and electron-donating effects, contrasting with chloro and methyl substituents in ’s sulfonamide derivatives. Such differences could modulate pharmacokinetic properties (e.g., metabolic stability) .
NMR Spectral Analysis
highlights the utility of NMR in comparing chemical environments. For the target compound:
- Regiochemical Shifts :
Protons near the sulfanyl acetamide bridge (e.g., benzodioxin CH₂ groups) would exhibit distinct shifts compared to analogs with alternative linkers (e.g., ethyl bromoacetate-derived thioethers in ). - Aromatic Proton Environments :
The 4-ethoxy and 4-methoxy substituents on phenyl rings would deshield adjacent protons, producing downfield shifts distinct from chloro or methyl-substituted analogs (Figure 6 in ) .
Crystallographic and Hydrogen-Bonding Patterns
Data Table: Structural and Analytical Comparison
Research Findings and Limitations
- Synthesis : The target compound’s synthesis likely parallels ’s methods (e.g., TEA-mediated alkylation in DCM), but the benzodioxin moiety may require specialized protection/deprotection steps.
- Structural Insights : NMR and crystallographic tools (e.g., SHELX, ORTEP-III) are critical for confirming regiochemistry and intermolecular interactions .
- Knowledge Gaps: No direct data on solubility, bioactivity, or crystallography of the target compound exist in the evidence. Further studies are needed to correlate structural features with functional outcomes.
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound, and how are intermediate products characterized?
The synthesis involves multi-step reactions, including:
- Imidazole core formation : Condensation of 4-ethoxyphenyl and 4-methoxyphenyl precursors under basic conditions (e.g., NaH or K₂CO₃ in DMSO/ethanol) .
- Sulfanyl-acetamide coupling : Thiol-alkylation using activated acetamide intermediates, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for purity assessment .
- Final purification : Column chromatography or recrystallization to achieve >95% purity. Intermediate characterization employs 1H/13C NMR , mass spectrometry (MS) , and IR spectroscopy to confirm structural fidelity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm, imidazole aromatic protons at δ 7.1–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .
- X-ray Crystallography : Resolves absolute configuration and packing motifs using SHELX for refinement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Substituent modulation : Systematically vary methoxy/ethoxy groups on phenyl rings to assess impact on target binding (e.g., cytochrome P450 inhibition or kinase selectivity) .
- Bioassay integration : Measure IC50 values in enzyme inhibition assays (e.g., fluorescence polarization) and cross-validate with cytotoxicity profiles in cell lines .
- Statistical modeling : Apply Design of Experiments (DoE) to optimize reaction yields and biological potency .
Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?
- Validation protocols : Compare molecular docking scores (e.g., AutoDock Vina) with surface plasmon resonance (SPR) binding constants (KD) to refine force field parameters .
- Experimental replication : Ensure assay conditions (e.g., buffer pH, incubation time) match computational assumptions .
- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., AID 1347103) to identify outliers .
Q. How can hydrogen bonding patterns in the crystal structure inform derivative design for improved solubility?
- Graph set analysis : Use Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and identify polar groups amenable to modification (e.g., replacing methoxy with hydroxyl) .
- Solubility testing : Measure logP values and aqueous solubility post-modification to correlate with hydrogen-bond donor/acceptor counts .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?
- Standardize assays : Use identical enzyme sources (e.g., recombinant human isoforms) and substrate concentrations across studies .
- Control for stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures may skew IC50 values .
- Cross-validate with orthogonal methods : Compare fluorometric assays with radioligand binding results to rule out interference from fluorescent moieties .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfanyl-Acetamide Coupling
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF or DMSO | Maximizes solubility | |
| Temperature | 60–80°C | Accelerates SN2 kinetics | |
| Catalyst | K₂CO₃ or Et₃N | Maintains basic pH |
Q. Table 2. SAR Modifications and Biological Outcomes
| Derivative | Modification | IC50 (Target A) | IC50 (Target B) |
|---|---|---|---|
| Parent Compound | None | 120 nM | >1 µM |
| 4-Hydroxy-phenyl | Methoxy → Hydroxy | 85 nM | 850 nM |
| 3,5-Dimethyl-imidazole | Methyl addition | 210 nM | 90 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
